molecular formula C13H19NO2S B1672524 Fenothiocarb CAS No. 62850-32-2

Fenothiocarb

Cat. No.: B1672524
CAS No.: 62850-32-2
M. Wt: 253.36 g/mol
InChI Key: HMIBKHHNXANVHR-UHFFFAOYSA-N
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Description

Fenothiocarb is a thiocarbamate acaricide primarily used to control eggs and young stages of various spider mites. It is known for its low aqueous solubility but is soluble in various organic solvents. This compound is not persistent in soil or water systems, making it an environmentally friendly option for pest control .

Preparation Methods

The synthesis of Fenothiocarb involves the reaction of N,N-dimethylcarbamoyl chloride with 4-phenoxybutyl mercaptan. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiocarbamate ester bond . Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Fenothiocarb undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the thiocarbamate group, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces thiols.

Scientific Research Applications

Fenothiocarb has a wide range of scientific research applications:

Mechanism of Action

Fenothiocarb exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the target pests .

Comparison with Similar Compounds

Fenothiocarb is similar to other thiocarbamate compounds such as:

    Carbaryl: Another widely used carbamate insecticide, but with a broader spectrum of activity.

    Methomyl: Known for its high toxicity to insects and rapid action.

    Aldicarb: Highly toxic and effective against a wide range of pests but with significant environmental and health concerns.

This compound stands out due to its specific use against spider mites and its relatively low environmental persistence .

Properties

IUPAC Name

S-(4-phenoxybutyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-14(2)13(15)17-11-7-6-10-16-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBKHHNXANVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058145
Record name Fenothiocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62850-32-2
Record name Fenothiocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62850-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenothiocarb [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062850322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenothiocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOTHIOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49R81TMFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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